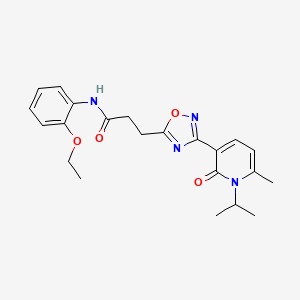
N-(2-Ethoxyphenyl)-3-(3-(1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ETHOXYPHENYL)-3-{3-[6-METHYL-2-OXO-1-(PROPAN-2-YL)-1,2-DIHYDROPYRIDIN-3-YL]-1,2,4-OXADIAZOL-5-YL}PROPANAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of N-(2-ETHOXYPHENYL)-3-{3-[6-METHYL-2-OXO-1-(PROPAN-2-YL)-1,2-DIHYDROPYRIDIN-3-YL]-1,2,4-OXADIAZOL-5-YL}PROPANAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core structures, followed by the introduction of the ethoxyphenyl and oxadiazole groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-ETHOXYPHENYL)-3-{3-[6-METHYL-2-OXO-1-(PROPAN-2-YL)-1,2-DIHYDROPYRIDIN-3-YL]-1,2,4-OXADIAZOL-5-YL}PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives and pyridine-containing molecules. What sets N-(2-ETHOXYPHENYL)-3-{3-[6-METHYL-2-OXO-1-(PROPAN-2-YL)-1,2-DIHYDROPYRIDIN-3-YL]-1,2,4-OXADIAZOL-5-YL}PROPANAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Other similar compounds might include:
- 2-ETHOXYPHENYL derivatives
- 1,2,4-OXADIAZOLE derivatives
- 6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN derivatives
This detailed overview provides a comprehensive understanding of N-(2-ETHOXYPHENYL)-3-{3-[6-METHYL-2-OXO-1-(PROPAN-2-YL)-1,2-DIHYDROPYRIDIN-3-YL]-1,2,4-OXADIAZOL-5-YL}PROPANAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H26N4O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-3-[3-(6-methyl-2-oxo-1-propan-2-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C22H26N4O4/c1-5-29-18-9-7-6-8-17(18)23-19(27)12-13-20-24-21(25-30-20)16-11-10-15(4)26(14(2)3)22(16)28/h6-11,14H,5,12-13H2,1-4H3,(H,23,27) |
InChI Key |
VARJHYSRPBRBBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=C(N(C3=O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11323717.png)
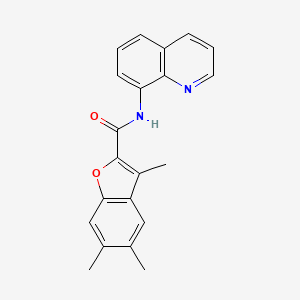


![7-chloro-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide](/img/structure/B11323730.png)
![benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B11323739.png)
![(5E)-3-(4-chlorophenyl)-6-hydroxy-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11323748.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323758.png)
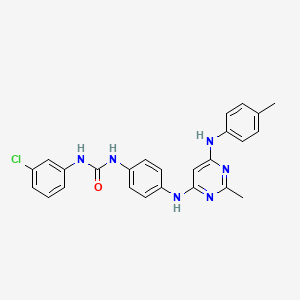
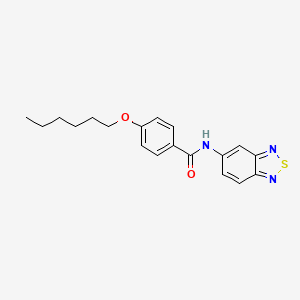
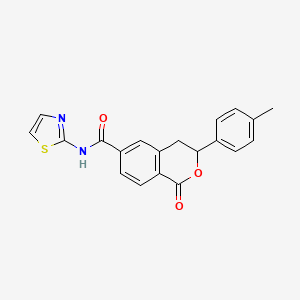
![4-(2,4-dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11323774.png)
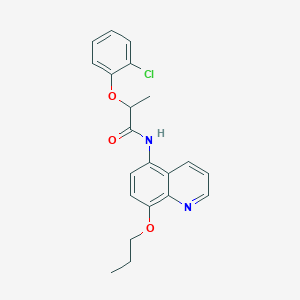
![2-methyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11323799.png)
